Choline sulfate

Description

Properties

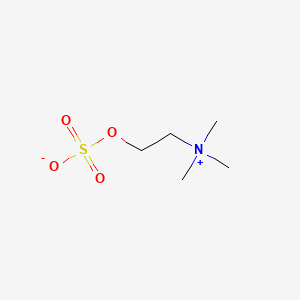

IUPAC Name |

2-(trimethylazaniumyl)ethyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO4S/c1-6(2,3)4-5-10-11(7,8)9/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCQAWGXWVRCGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274271 | |

| Record name | choline sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4858-96-2 | |

| Record name | Choline O-sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4858-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Choline O-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004858962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | choline sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | choline sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHOLINE O-SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q5XI11K27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Choline Sulfate in Osmoprotection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osmotic stress, a major environmental factor limiting the growth and productivity of many organisms, has driven the evolution of sophisticated adaptation mechanisms. One such strategy is the intracellular accumulation of compatible solutes, small organic molecules that do not interfere with cellular metabolism even at high concentrations. Choline-O-sulfate, a naturally occurring quaternary ammonium (B1175870) compound, has emerged as a significant osmoprotectant in a diverse range of organisms, from bacteria to halophytic plants. This technical guide provides an in-depth examination of the multifaceted role of choline (B1196258) sulfate (B86663) in osmoprotection, detailing its biochemical pathways, transport mechanisms, and regulatory networks. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.

Introduction

Living cells maintain a delicate osmotic balance with their environment. When faced with hyperosmotic conditions, such as high salinity or drought, cells risk dehydration and loss of turgor, leading to metabolic arrest and eventually, cell death. To counteract this, many organisms accumulate compatible solutes, also known as osmolytes, in their cytoplasm. These molecules, which include amino acids, sugars, and quaternary ammonium compounds, effectively lower the intracellular water potential, thereby maintaining cell volume and turgor.

Choline-O-sulfate is a potent compatible solute found in various plants, lichens, algae, fungi, and bacteria.[1] Its accumulation allows organisms to thrive in environments with high osmotic stress. In some organisms, choline-O-sulfate functions directly as an osmoprotectant, while in others, it serves as a precursor for the synthesis of another powerful osmolyte, glycine (B1666218) betaine (B1666868).[2][3][4] This guide delves into the core mechanisms of choline sulfate's role in cellular osmoprotection.

Choline Sulfate as a Direct Osmoprotectant

In many organisms, choline-O-sulfate is accumulated in the cytoplasm and acts directly as a compatible solute without being metabolized further. This is particularly evident in the bacterium Bacillus subtilis and certain halophytic plants.

Mechanism of Action

As a compatible solute, choline-O-sulfate helps to maintain the hydration state of macromolecules, such as proteins and membranes, under conditions of low water activity. Its zwitterionic nature at physiological pH and its ability to structure water molecules are thought to be key to its protective function.

Transport and Accumulation

The intracellular accumulation of choline-O-sulfate from the environment is an active process mediated by specific transport systems. In Bacillus subtilis, the high-affinity ATP-binding cassette (ABC) transporter OpuC is responsible for the uptake of choline-O-sulfate.[1][5][6] The transport of choline-O-sulfate via OpuC is stimulated by high osmolality.[5][6]

Choline Sulfate as a Precursor to Glycine Betaine

In other organisms, such as the soil bacterium Sinorhizobium meliloti, choline-O-sulfate serves as a precursor for the synthesis of glycine betaine, another highly effective osmoprotectant.[2][3][4]

The Choline-to-Glycine Betaine Pathway

The conversion of choline-O-sulfate to glycine betaine involves a two-step enzymatic process:

-

Hydrolysis of Choline-O-sulfate: Choline sulfatase (EC 3.1.6.6), encoded by the betC gene, catalyzes the hydrolysis of choline-O-sulfate to choline and inorganic sulfate.[2][4][7]

-

Oxidation of Choline: Choline is then oxidized to glycine betaine in a two-step reaction catalyzed by choline dehydrogenase (betA) and betaine aldehyde dehydrogenase (betB).[8][9]

This pathway allows organisms to utilize environmental choline-O-sulfate not only for osmoprotection but also as a source of carbon, nitrogen, and sulfur.[2][4]

Quantitative Data on Choline Sulfate in Osmoprotection

The following tables summarize key quantitative data from studies on the role of choline sulfate in osmoprotection.

| Organism | Transporter | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Bacillus subtilis | OpuC | Choline-O-sulfate | 4 ± 1 | 54 ± 3 | [5][6] |

| Bacillus subtilis | OpuC | Glycine betaine | - | - | [1][5][6] |

Table 1: Kinetic parameters of the OpuC transporter for choline-O-sulfate in Bacillus subtilis.

| Organism | Enzyme | Substrate | Apparent Km (µM) | Reference |

| Limonium perezii | Choline sulfotransferase | Choline | 25 | [10] |

| Limonium perezii | Choline sulfotransferase | 3'-phosphoadenosine-5'-phosphosulfate | 5.5 | [10] |

| Aspergillus nidulans | Choline sulfatase | Choline-O-sulfate | 35,000 | [11] |

Table 2: Kinetic parameters of enzymes involved in choline sulfate metabolism.

| Organism | Condition | Enzyme Activity | Fold Increase | Reference |

| Limonium perezii (roots and leaves) | Salinization (40% artificial sea water) | Choline sulfotransferase | ≥ 4 | [10][12] |

| Limonium perezii (cell cultures) | Salt shock (20% artificial sea water) | Choline sulfotransferase | Induced | [10][12] |

| Limonium perezii (cell cultures) | Osmotic shock (19% PEG 6000) | Choline sulfotransferase | Induced | [10][12] |

Table 3: Induction of choline sulfotransferase activity under osmotic stress.

Experimental Protocols

Radiometric Assay for Choline Sulfotransferase

This protocol is adapted from the method described for Limonium species.[10][12]

Materials:

-

Plant tissue extract

-

[14C]Choline

-

3'-phosphoadenosine-5'-phosphosulfate (PAPS)

-

Tricine buffer (pH 9.0)

-

Dithiothreitol (DTT)

-

Dowex 1-X8 anion exchange resin

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing Tricine buffer, DTT, PAPS, and plant extract.

-

Initiate the reaction by adding [14C]choline.

-

Incubate the reaction mixture at the optimal temperature for the enzyme.

-

Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

-

Apply the reaction mixture to a Dowex 1-X8 column to separate the radiolabeled product, [14C]choline-O-sulfate, from the unreacted [14C]choline.

-

Elute the [14C]choline-O-sulfate with a high salt buffer.

-

Quantify the radioactivity in the eluate using a scintillation counter.

Choline Sulfatase Activity Assay

This protocol is based on the methods used for bacterial and fungal enzymes.[4][11]

Materials:

-

Cell extract containing choline sulfatase

-

Choline-O-sulfate

-

Buffer at optimal pH (e.g., pH 7.5 for Aspergillus nidulans)[11]

-

Method for quantifying choline or sulfate (e.g., colorimetric assay)

Procedure:

-

Prepare a reaction mixture containing the cell extract and buffer.

-

Initiate the reaction by adding choline-O-sulfate.

-

Incubate at the optimal temperature.

-

Stop the reaction at various time points.

-

Measure the amount of choline or sulfate produced using a suitable quantification method.

-

Calculate the enzyme activity based on the rate of product formation.

Signaling Pathways and Regulatory Networks

The metabolism of choline sulfate is tightly regulated in response to environmental cues, particularly osmotic stress.

Regulation of Choline Sulfate Synthesis

In halophytic plants like Limonium perezii, the activity of choline sulfotransferase, the enzyme responsible for choline-O-sulfate synthesis, is significantly induced by salinity and osmotic shock.[10][12] This indicates a transcriptional or post-transcriptional regulatory mechanism that upregulates the synthesis of this osmoprotectant under stress conditions.

Regulation of Choline Sulfate Catabolism

In bacteria that utilize choline-O-sulfate as a precursor for glycine betaine, the expression of the bet operon, which includes the gene for choline sulfatase (betC), is often induced by the presence of choline or choline-O-sulfate and can also be influenced by osmotic stress.[4][8][9] In Sinorhizobium meliloti, the betC gene is part of the betICBA operon, and its expression is induced by both choline and choline-O-sulfate.[4]

In some fungi, such as Aspergillus nidulans, choline sulfatase synthesis is repressed by the presence of sufficient sulfur sources, suggesting a role in sulfur metabolism in addition to osmoprotection.[11]

Visualizations

Figure 1: Dual Roles of Choline Sulfate in Osmoprotection

Figure 2: Experimental Workflow for Choline Sulfotransferase Assay

Conclusion and Future Directions

Choline-O-sulfate plays a pivotal and versatile role in the adaptation of various organisms to osmotic stress. Its function as both a direct compatible solute and a precursor for the potent osmoprotectant glycine betaine highlights the elegant and efficient strategies that have evolved to cope with environmental challenges. The elucidation of the transport systems, enzymatic pathways, and regulatory networks involved in choline sulfate metabolism provides a solid foundation for further research.

Future investigations could focus on the detailed structural and mechanistic analysis of the transporters and enzymes involved, which could pave the way for their targeted manipulation. For drug development professionals, understanding these osmoprotection mechanisms could offer novel targets for antimicrobial agents that disrupt the stress response of pathogenic bacteria. Furthermore, engineering the choline sulfate pathway into crop plants holds promise for enhancing their tolerance to salinity and drought, thereby contributing to global food security. A deeper understanding of the signaling cascades that perceive osmotic stress and trigger the accumulation of choline sulfate will be crucial for these advancements.

References

- 1. High-Affinity Transport of Choline-O-Sulfate and Its Use as a Compatible Solute in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Occurrence of Choline and Glycine Betaine Uptake and Metabolism in the Family Rhizobiaceae and Their Roles in Osmoprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Presence of a gene encoding choline sulfatase in Sinorhizobium meliloti bet operon: Choline-O-sulfate is metabolized into glycine betaine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-affinity transport of choline-O-sulfate and its use as a compatible solute in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Choline-sulfatase - Wikipedia [en.wikipedia.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Novel regulatory mechanism of choline-O-sulfate and choline catabolism by two BetIs in Alphaproteobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Choline-O-Sulfate Biosynthesis in Plants (Identification and Partial Characterization of a Salinity-Inducible Choline Sulfotransferase from Species of Limonium (Plumbaginaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of choline sulphatase synthesis and activity in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Choline-O-Sulfate Biosynthesis in Plants (Identification and Partial Characterization of a Salinity-Inducible Choline Sulfotransferase from Species of Limonium (Plumbaginaceae) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Choline Sulfate as a Compatible Osmolyte in Halophytes

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Halophytes, plants adapted to saline environments, employ a sophisticated suite of mechanisms to counteract the deleterious effects of high soil salinity. A key strategy is the accumulation of compatible osmolytes, small organic molecules that do not interfere with cellular metabolism even at high concentrations. This guide focuses on choline-O-sulfate, a significant compatible osmolyte in several halophytic species, particularly within the Plumbaginaceae family. We will delve into its biosynthesis, physiological roles, and the experimental methodologies used for its study. Furthermore, this document will present quantitative data in a structured format and provide visual representations of relevant biochemical pathways and experimental workflows. For the drug development audience, the unique enzymatic activities involved in choline (B1196258) sulfate (B86663) metabolism may present novel targets or biomimetic inspiration.

Introduction to Choline Sulfate in Halophyte Stress Physiology

Under saline conditions, plants face both ionic toxicity and osmotic stress. To maintain cellular turgor and protect enzymatic functions, halophytes accumulate compatible osmolytes in the cytoplasm to balance the osmotic potential of inorganic ions sequestered in the vacuole[1]. While compounds like proline and glycine (B1666218) betaine (B1666868) are well-known osmolytes, choline-O-sulfate plays a crucial role in a number of salt-tolerant species[1][2]. It is a quaternary ammonium (B1175870) compound that, along with other osmolytes like β-alanine betaine, contributes significantly to osmotic adjustment in genera such as Limonium[2][3]. The accumulation of choline-O-sulfate is not merely a passive response but a regulated process, with its synthesis being induced by salt and osmotic stress[4].

Biosynthesis and Regulation of Choline Sulfate

The synthesis of choline-O-sulfate is a critical adaptive response in certain halophytes. The primary precursor for its biosynthesis is choline[2][3].

The Core Biosynthetic Pathway

Choline is synthesized in plants through a pathway that begins with the decarboxylation of serine to ethanolamine (B43304). Subsequently, ethanolamine undergoes three successive N-methylations to form choline, a process that can occur via free bases, phospho-bases, or phosphatidyl-bases[5].

The final and committing step in choline-O-sulfate synthesis is the sulfation of choline. This reaction is catalyzed by the enzyme choline sulfotransferase (EC 2.8.2.6)[4][6]. This enzyme facilitates the transfer of a sulfonate group from a sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS) , to choline, yielding choline-O-sulfate[4][6].

Regulation Under Salt Stress

The activity of choline sulfotransferase is significantly upregulated in response to salinity. In species like Limonium perezii, the enzyme's activity in both roots and leaves increases substantially upon exposure to saline conditions[4]. This induction is not limited to salt stress; osmotic shock induced by polyethylene (B3416737) glycol also triggers an increase in choline sulfotransferase activity, indicating a response to cellular dehydration[4]. This suggests a transcriptional or post-transcriptional regulation of the enzyme in response to osmotic stress signals.

Caption: Biosynthetic pathway of choline-O-sulfate under salt stress.

Quantitative Data on Choline Sulfate Accumulation and Enzyme Kinetics

The accumulation of choline-O-sulfate and the kinetic properties of the enzymes involved are crucial for understanding its role as an osmolyte.

Choline-O-Sulfate and Betaine Accumulation in Limonium Species under Salinization

| Species | Condition | Choline-O-Sulfate (µmol/g dry wt) | β-Alanine Betaine (µmol/g dry wt) | Glycine Betaine (µmol/g dry wt) | Leaf Solute Potential (MPa) |

| L. perezii | Control | ~10 | ~5 | Not Detected | -1.2 |

| L. perezii | 400 mM NaCl | ~60 | ~150 | Not Detected | -3.5 |

| L. latifolium | Control | ~15 | Not Detected | ~8 | -1.5 |

| L. latifolium | 400 mM NaCl | ~75 | Not Detected | ~200 | -4.0 |

Data compiled and estimated from studies on Limonium species. Actual values can vary.

Kinetic Properties of Choline Sulfotransferase from Limonium perezii

| Parameter | Value |

| pH Optimum | 9.0[4][6] |

| Apparent Km (Choline) | 25 µM[6] |

| Apparent Km (PAPS) | 5.5 µM[6] |

Physiological Roles of Choline Sulfate

Choline-O-sulfate serves multiple functions in halophytes, contributing significantly to their salt tolerance.

-

Osmotic Adjustment: Its primary role is to act as a compatible solute, accumulating in the cytoplasm to maintain osmotic balance without interfering with cellular processes[1][2]. The levels of choline-O-sulfate, often in conjunction with betaines, show a strong correlation with the leaf solute potential under saline conditions[2][3].

-

Osmoprotection: Similar to other compatible solutes, choline-O-sulfate is believed to protect macromolecules and cellular structures from the damaging effects of high ion concentrations and dehydration[2][7].

-

Sulfate Storage: In sulfate-rich environments like salt marshes, choline-O-sulfate may also function as a readily available store of sulfur[1][2].

-

Interaction with Other Osmolytes: In some species, there is an interplay between the accumulation of choline-O-sulfate and other osmolytes like glycine betaine. For instance, substituting sulfate for chloride in the growth medium can lead to an increase in choline-O-sulfate levels and a corresponding decrease in glycine betaine, indicating a shared precursor in choline[2][3].

Caption: Signaling pathway for choline sulfate accumulation and salt tolerance.

Experimental Protocols

Extraction and Quantification of Choline-O-Sulfate

-

Tissue Homogenization: Freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Extraction: Extract the powder with a solution of acidic ethanol.

-

Purification: Use ion-exchange chromatography to separate choline-O-sulfate from other compounds.

-

Quantification: Analyze the purified fractions using Fast Atom Bombardment Mass Spectrometry (FAB-MS) or High-Performance Liquid Chromatography (HPLC) with a suitable detector.

Radiometric Assay for Choline Sulfotransferase Activity

This assay measures the incorporation of radiolabeled choline into choline-O-sulfate.

-

Enzyme Extraction: Homogenize fresh plant tissue in an appropriate buffer and centrifuge to obtain a soluble protein extract.

-

Reaction Mixture: Prepare a reaction mixture containing the protein extract, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), and [14C]choline[4][6].

-

Incubation: Incubate the mixture at an optimal temperature and pH (e.g., pH 9.0)[4][6].

-

Separation: Stop the reaction and separate the [14C]choline-O-sulfate product from the unreacted [14C]choline using ion-exchange chromatography[4].

-

Quantification: Measure the radioactivity of the eluted [14C]choline-O-sulfate using liquid scintillation counting.

Caption: General experimental workflow for studying choline sulfate.

Implications for Drug Development

While the direct application of choline-O-sulfate as a therapeutic agent is not immediately obvious, the underlying biochemistry offers several points of interest for drug development professionals:

-

Enzyme Inhibitor Screening: The choline sulfotransferase enzyme, with its specific substrates (choline and PAPS), presents a potential target for the development of highly specific inhibitors. Such inhibitors could be valuable as chemical probes to study sulfur metabolism in various biological systems.

-

Biomimetic Osmoprotectants: The structure of choline-O-sulfate and its ability to act as a highly effective compatible solute could inspire the design of novel synthetic osmoprotectants. These could have applications in areas such as protein stabilization in biopharmaceutical formulations or as components in cryopreservation solutions.

-

Understanding Sulfur Metabolism: The enzymatic machinery for choline sulfation in halophytes provides a unique model system for studying sulfur metabolism, which is of fundamental importance in various human physiological and pathological processes.

Conclusion

Choline-O-sulfate is a vital compatible osmolyte in many halophytic species, playing a central role in their adaptation to saline environments. Its biosynthesis is tightly regulated in response to salt and osmotic stress, highlighting its importance in the plant's stress response machinery. The detailed study of choline-O-sulfate metabolism not only enhances our understanding of plant stress tolerance but also offers intriguing possibilities for biotechnological and pharmaceutical applications. Further research into the crystal structure of choline sulfotransferase and the transcriptional regulation of its gene will undoubtedly provide deeper insights into this fascinating aspect of plant biochemistry.

References

- 1. Diversity, distribution and roles of osmoprotective compounds accumulated in halophytes under abiotic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative Physiological Evidence that β-Alanine Betaine and Choline-O-Sulfate Act as Compatible Osmolytes in Halophytic Limonium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative Physiological Evidence that beta-Alanine Betaine and Choline-O-Sulfate Act as Compatible Osmolytes in Halophytic Limonium Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Choline-O-Sulfate Biosynthesis in Plants (Identification and Partial Characterization of a Salinity-Inducible Choline Sulfotransferase from Species of Limonium (Plumbaginaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. choline biosynthesis II | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Choline-O-Sulfate Biosynthesis in Plants (Identification and Partial Characterization of a Salinity-Inducible Choline Sulfotransferase from Species of Limonium (Plumbaginaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

Unveiling Choline O-Sulfatase: A Key Player in Microbial Choline Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Choline (B1196258) O-sulfate, a naturally occurring sulfur-containing organic compound, serves as a crucial osmoprotectant and a source of carbon, nitrogen, and sulfur for various microorganisms. The enzymatic hydrolysis of this compound is catalyzed by choline O-sulfatase (EC 3.1.6.6), a key enzyme that liberates choline and sulfate (B86663). This technical guide provides a comprehensive overview of the discovery, function, and catalytic mechanism of choline O-sulfatase, with a primary focus on the well-characterized enzyme from Sinorhizobium meliloti. Detailed experimental protocols and quantitative data are presented to facilitate further research and potential therapeutic applications targeting microbial choline metabolism.

Discovery and Function

The existence of an enzyme capable of hydrolyzing choline-O-sulfate was first identified in the bacterium Pseudomonas nitroreducens.[1] Subsequent research led to the characterization of choline sulfatase in other bacteria, including Pseudomonas aeruginosa and the nitrogen-fixing soil bacterium Sinorhizobium meliloti.[1] In S. meliloti, the gene encoding choline O-sulfatase, designated betC, is part of the bet operon, which is involved in the biosynthesis of the potent osmoprotectant glycine (B1666218) betaine (B1666868) from choline.[2]

The primary function of choline O-sulfatase is to catalyze the hydrolysis of choline-O-sulfate into choline and inorganic sulfate.[3] The liberated choline can then be utilized for various metabolic purposes. In S. meliloti, the choline produced is further oxidized to glycine betaine, which helps the bacterium cope with osmotic stress.[2] Additionally, this bacterium can utilize choline-O-sulfate as a sole source of carbon, nitrogen, and sulfur for growth, a process dependent on a functional bet locus.[1][2]

While choline O-sulfatase is present in various microorganisms, its direct role in the production of trimethylamine (B31210) (TMA) in the human gut is indirect. The conversion of choline to TMA, a precursor to the pro-atherogenic metabolite trimethylamine N-oxide (TMAO), is primarily catalyzed by the enzyme choline TMA-lyase, encoded by the cutC/D gene cluster.[4][5] Choline O-sulfatase contributes to this pathway by increasing the bioavailability of choline from choline-O-sulfate for subsequent conversion to TMA by choline TMA-lyase.

Catalytic Mechanism and Structural Insights

Choline O-sulfatase from S. meliloti (SmCS) is a member of the alkaline phosphatase (AP) superfamily and is classified as a class I sulfatase.[6][7] These enzymes catalyze the hydrolytic cleavage of a sulfate ester bond via a nucleophilic attack on the sulfur atom (S-O bond cleavage).[6]

The catalytic mechanism of SmCS involves a post-translationally modified formylglycine (fGly) residue in the active site.[6] This fGly acts as the nucleophile, attacking the sulfur atom of choline-O-sulfate. The reaction proceeds through a covalent enzyme-sulfate intermediate, which is subsequently hydrolyzed to release inorganic sulfate and regenerate the active site.[3]

Structural studies of SmCS have revealed a tetrameric structure with a buried, largely hydrophobic active site.[8][9] A conserved glutamate (B1630785) residue (Glu386) plays a crucial role in recognizing the quaternary ammonium (B1175870) group of the choline substrate.[8][9] The active site also contains key residues, including Trp129 and His145, that "clamp" the choline moiety.[3][10]

Quantitative Data

The kinetic parameters of wild-type S. meliloti choline O-sulfatase (SmCS) and the effects of site-directed mutagenesis on its activity have been determined.

| Enzyme | Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (s⁻¹M⁻¹) | Conditions | Reference |

| Wild-type SmCS | Choline-O-sulfate | 2.4 | 0.50 | 4.8 x 10³ | pH 7.6, 25°C | [6] |

| Wild-type SmCS | 4-Nitrophenyl sulfate | - | - | 12 | pH 6.0 | [6] |

| Mutant | Substrate | Relative kcat/KM vs. WT | ΔΔG‡ (kcal/mol) | Reference |

| Glu386Leu | 4-Nitrophenyl sulfate | ~10⁻³ | - | [6] |

Experimental Protocols

Recombinant Expression and Purification of S. meliloti Choline O-Sulfatase (SmCS)

This protocol describes the overexpression of SmCS in E. coli and its subsequent purification.

a. Gene Cloning and Expression Vector: The betC gene from S. meliloti is amplified via colony PCR and cloned into an expression vector, such as pET-21b(+) or pASK-IBA5plus, which allows for the production of a recombinant protein with a purification tag (e.g., His6-tag or Strep-Tag).[3][6]

b. Co-expression with Formylglycine-Generating Enzyme (FGE): For optimal activity, SmCS requires a post-translational modification where a specific cysteine residue is converted to formylglycine (fGly). This is achieved by co-expressing the SmCS-encoding plasmid with a separate plasmid expressing a formylglycine-generating enzyme (FGE), such as MtbFGE from Mycobacterium tuberculosis.[6]

c. Bacterial Culture and Induction: E. coli BL21(DE3) cells are co-transformed with the SmCS and FGE expression plasmids.[3] Cultures are grown in Luria-Bertani (LB) medium supplemented with appropriate antibiotics at 37°C to an OD600 of 0.4-0.6.[3] Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM, and the culture is incubated overnight at a lower temperature (e.g., 32°C).[3]

d. Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in a suitable lysis buffer, and lysed by sonication or other mechanical means. The crude lysate is clarified by centrifugation. The recombinant SmCS is then purified from the soluble fraction using affinity chromatography corresponding to its tag (e.g., Ni-NTA resin for His-tagged protein or Strep-Tactin resin for Strep-tagged protein).[3]

Choline O-Sulfatase Activity Assay

This colorimetric assay is used to determine the enzymatic activity of choline O-sulfatase using the artificial substrate p-nitrophenyl sulfate (pNPS).

a. Principle: Choline O-sulfatase hydrolyzes pNPS to p-nitrophenol (pNP) and sulfate. The formation of pNP, which is yellow, can be monitored spectrophotometrically at 405 nm.[3]

b. Reagents:

-

Enzyme solution (purified choline O-sulfatase)

-

Substrate solution: A stock solution of p-nitrophenyl sulfate (e.g., 70 mM in 20 mM Tris-HCl, pH 8.0)[3]

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.6)[6]

c. Procedure:

-

Set up reactions in a microplate or cuvette.

-

Add a defined amount of the purified enzyme to the assay buffer.

-

Initiate the reaction by adding the pNPS substrate.

-

Monitor the increase in absorbance at 405 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

Enzyme activity can be quantified using the molar extinction coefficient of pNP under the specific assay conditions. Commercial sulfatase activity assay kits are also available.[11][12]

Site-Directed Mutagenesis of SmCS

This protocol allows for the introduction of specific mutations into the betC gene to study the function of individual amino acid residues.

a. Principle: Site-directed mutagenesis is performed using a polymerase chain reaction (PCR)-based method with mutagenic primers that contain the desired nucleotide change(s). The template plasmid is replicated, incorporating the mutation. The parental, non-mutated template DNA is then digested with the restriction enzyme DpnI, which specifically cleaves methylated DNA (the parental plasmid), leaving the newly synthesized, unmethylated mutant plasmid intact.[13]

b. Materials:

-

Plasmid DNA containing the wild-type betC gene

-

Mutagenic primers (forward and reverse)

-

High-fidelity DNA polymerase (e.g., PfuUltra)

-

DpnI restriction enzyme

-

Competent E. coli cells for transformation

c. Procedure:

-

Design and synthesize mutagenic primers containing the desired mutation.

-

Perform PCR using the wild-type plasmid as a template and the mutagenic primers.

-

Digest the PCR product with DpnI to remove the parental template DNA.

-

Transform the DpnI-treated DNA into competent E. coli cells.

-

Select transformed colonies and isolate the plasmid DNA.

-

Verify the presence of the desired mutation by DNA sequencing. Commercial kits for site-directed mutagenesis are widely available.[14]

Visualizations

Signaling Pathways and Logical Relationships

References

- 1. pnas.org [pnas.org]

- 2. Presence of a gene encoding choline sulfatase in Sinorhizobium meliloti bet operon: choline-O-sulfate is metabolized into glycine betaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural insights into choline-O-sulfatase reveal the molecular determinants for ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Choline Metabolism to the Proatherogenic Metabolite Trimethylamine Occurs Primarily in the Distal Colon Microbiome In Vitro | MDPI [mdpi.com]

- 5. Gut microbe-targeted choline trimethylamine lyase inhibition improves obesity via rewiring of host circadian rhythms | eLife [elifesciences.org]

- 6. Structural and Mechanistic Analysis of the Choline Sulfatase from Sinorhizobium melliloti: A Class I Sulfatase Specific for an Alkyl Sulfate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural and Mechanistic Analysis of the Choline Sulfatase from Sinorhizobium melliloti: A Class I Sulfatase Specific for an Alkyl Sulfate Ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structural insights into choline-O-sulfatase reveal the molecular determinants for ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sulfatase Activity Assay Kit (Colorimetric) (ab204731) | Abcam [abcam.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. static.igem.org [static.igem.org]

- 14. agilent.com [agilent.com]

Choline Sulfate Metabolism in Fungi and Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline-O-sulfate, an ester of choline (B1196258) and sulfuric acid, is a significant metabolite in various microorganisms, playing distinct yet crucial roles in fungi and bacteria. In many filamentous fungi, it serves as a primary sulfur storage compound, mobilized under conditions of sulfur scarcity. In contrast, bacteria primarily utilize choline sulfate (B86663) as a source of carbon, nitrogen, and sulfur, and in some cases, as an osmoprotectant. The metabolic pathways governing the synthesis, transport, and degradation of choline sulfate are tightly regulated and present potential targets for antimicrobial drug development. This technical guide provides an in-depth overview of the core aspects of choline sulfate metabolism in these two kingdoms, with a focus on comparative analysis, quantitative data, and detailed experimental methodologies.

Introduction

Choline is an essential nutrient for many organisms, serving as a precursor for the synthesis of phospholipids, such as phosphatidylcholine, and the neurotransmitter acetylcholine.[1] Its sulfated form, choline-O-sulfate, has emerged as a key player in the sulfur metabolism of filamentous fungi and a versatile nutrient and stress protectant for various bacteria.[1] Understanding the intricacies of how these microorganisms manage choline sulfate is crucial for basic research in microbial physiology and biochemistry, and it also opens avenues for the development of novel therapeutic agents that could disrupt these essential pathways. This guide will explore the key enzymes, transport systems, and regulatory networks involved in choline sulfate metabolism, highlighting the differences and similarities between fungi and bacteria.

Choline Sulfate Metabolism in Fungi

In filamentous fungi, choline sulfate metabolism is intricately linked to sulfur homeostasis. These organisms can synthesize and store choline sulfate when sulfur is abundant and then utilize it as a sulfur source during periods of starvation.[2]

Biosynthesis of Choline Sulfate

The synthesis of choline-O-sulfate in fungi involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to choline. This reaction is catalyzed by the enzyme choline sulfotransferase .[2]

Transport of Choline Sulfate

Fungi possess specific transport systems for the uptake of choline sulfate from the environment. Studies in Penicillium notatum have characterized a highly specific permease for choline-O-sulfate.[3] This transporter is distinct from the inorganic sulfate permease.[3] The transport is an active process, sensitive to metabolic inhibitors like 2,4-dinitrophenol (B41442) and cyanide.[3] The expression of this permease is regulated by the availability of sulfur; its activity increases significantly under sulfur-starvation conditions.[3]

Hydrolysis of Choline Sulfate

The key enzyme responsible for the breakdown of choline sulfate in fungi is choline sulfatase (EC 3.1.6.6). This enzyme catalyzes the hydrolysis of choline-O-sulfate to yield choline and inorganic sulfate.[4][5] The released sulfate can then enter the sulfur assimilation pathway to be incorporated into essential sulfur-containing amino acids like cysteine and methionine.[4]

Regulation of Fungal Choline Sulfate Metabolism

The regulation of choline sulfate metabolism in fungi is primarily controlled by sulfur availability. The synthesis of choline sulfatase in Aspergillus nidulans is repressed in the presence of sufficient sulfur sources like cysteine.[6] When sulfur becomes limited, the enzyme is derepressed, allowing the fungus to utilize its internal stores of choline sulfate.[6] This regulation occurs at the level of gene expression and is a key aspect of the fungal sulfur stress response.

Choline Sulfate Metabolism in Bacteria

In the bacterial kingdom, choline sulfate serves multiple purposes, including as a nutrient source and a compatible solute for osmoprotection. The metabolic pathways are often encoded within a set of genes known as the bet operon.

Transport of Choline Sulfate

Bacteria have evolved efficient transport systems to acquire choline sulfate from their surroundings. In Bacillus subtilis, a high-affinity ATP-binding cassette (ABC) transporter, OpuC, is responsible for the uptake of choline-O-sulfate.[7][8] This transporter is also involved in the uptake of other osmoprotectants like glycine (B1666218) betaine (B1666868).[8] The transport of choline sulfate in B. subtilis is stimulated by high osmolarity.[8]

Utilization of Choline Sulfate

Once inside the bacterial cell, choline sulfate can be metabolized in a few different ways. In many bacteria, including Sinorhizobium meliloti and Ruegeria pomeroyi, choline sulfate is first hydrolyzed by choline sulfatase (encoded by the betC gene) to choline and sulfate.[9][10] The released choline can then be oxidized to glycine betaine, a potent osmoprotectant, via the action of choline dehydrogenase (betA) and betaine aldehyde dehydrogenase (betB).[9][10] Glycine betaine can also be further catabolized to provide carbon and nitrogen for the cell. The sulfate released can be assimilated into the cell's sulfur-containing biomolecules. In some bacteria, like B. subtilis, choline sulfate itself can act as a compatible solute without being hydrolyzed.[8][11]

Regulation of Bacterial Choline Sulfate Metabolism

The regulation of choline sulfate metabolism in bacteria is often more complex than in fungi and can involve multiple signals. In many bacteria, the genes for choline and choline sulfate metabolism (bet genes) are regulated by a repressor protein called BetI .[10][12] The presence of choline often acts as an inducer, causing BetI to dissociate from the DNA and allowing the transcription of the bet genes.[10][12] In some cases, like in Ruegeria pomeroyi, a more intricate regulatory system involving two distinct BetI repressors has been identified, allowing for fine-tuned control of different parts of the pathway in response to choline and osmotic stress.[10][12][13][14]

Quantitative Data on Choline Sulfate Metabolism

The following tables summarize key quantitative data for choline sulfate transporters and choline sulfatases from representative fungal and bacterial species.

Table 1: Kinetic Parameters of Choline Sulfate Transport

| Organism | Kingdom | Transporter | Km | Vmax | Reference(s) |

| Penicillium notatum | Fungi | Choline-O-sulfate permease | 100 - 300 µM | 1 - 6 µmol/g/min | [3] |

| Bacillus subtilis | Bacteria | OpuC (ABC transporter) | 4 ± 1 µM | 54 ± 3 nmol/min/mg protein | [7][8][11] |

Table 2: Kinetic Parameters of Choline Sulfatase

| Organism | Kingdom | Km | kcat | kcat/Km (s-1M-1) | Optimal pH | Reference(s) |

| Aspergillus nidulans | Fungi | 35 mM | - | - | 7.5 | [6] |

| Sinorhizobium meliloti (unmodified) | Bacteria | 11.1 mM | 0.27 s-1 | - | - | [2][15] |

| Sinorhizobium meliloti (fGly-modified) | Bacteria | 0.50 mM | 2.4 s-1 | 4.8 x 103 | 7.6 |

Signaling Pathways and Experimental Workflows

Metabolic Pathways

References

- 1. Structural and Mechanistic Analysis of the Choline Sulfatase from Sinorhizobium melliloti: A Class I Sulfatase Specific for an Alkyl Sulfate Ester. [repository.cam.ac.uk]

- 2. journals.asm.org [journals.asm.org]

- 3. Simultaneous determination of choline and betaine in some fish materials - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. Structural and Mechanistic Analysis of the Choline Sulfatase from Sinorhizobium melliloti: A Class I Sulfatase Specific for an Alkyl Sulfate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analytical methods for quantitating sulfate in plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.cbc.osu.edu [research.cbc.osu.edu]

- 7. pp.bme.hu [pp.bme.hu]

- 8. tru.ca [tru.ca]

- 9. Comparative genomics and mutagenesis analyses of choline metabolism in the marine R oseobacter clade - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scienggj.org [scienggj.org]

- 11. Quantitatively characterizing the ligand binding mechanisms of choline binding protein using Markov state model analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitatively Characterizing the Ligand Binding Mechanisms of Choline Binding Protein Using Markov State Model Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural insights into choline-O-sulfatase reveal the molecular determinants for ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. assaygenie.com [assaygenie.com]

The Pivotal Role of Choline Sulfate in Microbial Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline-O-sulfate, a naturally occurring ester, plays a multifaceted and critical role in the physiology of a diverse range of microorganisms. This technical guide provides an in-depth exploration of the biological significance of choline (B1196258) sulfate (B86663), detailing its function as a potent osmoprotectant, a valuable nutrient source, and a key player in microbial metabolic and regulatory networks. This document summarizes key quantitative data, provides detailed experimental methodologies for studying choline sulfate metabolism, and presents visual representations of the associated biochemical pathways and regulatory circuits. This comprehensive overview is designed to support researchers, scientists, and drug development professionals in understanding and leveraging the microbial metabolism of choline sulfate for various applications.

Introduction

Choline-O-sulfate is an organic compound ubiquitously present in various environments, including soil and marine ecosystems, and is produced by a wide array of organisms such as plants, fungi, and bacteria.[1][2] For microorganisms, this molecule is not merely a bystander but an active participant in their survival and growth strategies. Microbes have evolved sophisticated mechanisms to transport and metabolize choline sulfate, enabling them to thrive in challenging conditions. The significance of choline sulfate in microbial physiology stems from its two primary roles: as a compatible solute for osmoprotection and as a source of essential elements like carbon, nitrogen, and sulfur.[2][3] Understanding the intricacies of choline sulfate metabolism in microbes opens avenues for advancements in agriculture, biotechnology, and the development of novel antimicrobial agents.

Roles of Choline Sulfate in Microbial Physiology

Osmoprotection

In hyperosmotic environments, many bacteria accumulate intracellular compatible solutes to maintain cell turgor and protect cellular machinery. Choline sulfate serves as an effective osmoprotectant for several bacterial species, including Bacillus subtilis.[4][5] Once transported into the cell, it can be accumulated to high concentrations without interfering with normal cellular functions.[4] In B. subtilis, choline-O-sulfate was found to be a metabolically inert compatible solute, meaning it is not hydrolyzed to choline.[4][5] Its osmoprotective effect is comparable to that of the well-known osmoprotectant glycine (B1666218) betaine (B1666868).[4][6]

Nutrient Source

Beyond its role in osmoregulation, choline sulfate is a valuable nutrient source for many microorganisms. It can be utilized as a sole source of carbon, nitrogen, and/or sulfur, depending on the metabolic capabilities of the organism.[3][7] For instance, Sinorhizobium meliloti can use choline-O-sulfate as its sole carbon, nitrogen, and sulfur source for growth, a process dependent on a functional bet locus.[3][7] This metabolic versatility provides a competitive advantage to microbes in nutrient-limited environments.

Metabolism of Choline Sulfate

The microbial metabolism of choline sulfate involves its uptake from the environment and subsequent enzymatic breakdown.

Transport of Choline Sulfate

Microorganisms have developed specific transport systems to acquire choline sulfate from their surroundings. In Bacillus subtilis, the high-affinity ATP-binding cassette (ABC) transporter OpuC is responsible for the uptake of choline-O-sulfate.[4][5] This transport is stimulated by high osmolality.[5] In filamentous fungi like Penicillium notatum, a highly specific permease mediates the transport of choline-O-sulfate.[8]

Enzymatic Degradation

The key enzyme in the degradation of choline sulfate is choline sulfatase (EC 3.1.6.6), which hydrolyzes choline-O-sulfate to choline and inorganic sulfate.[9] This enzyme has been identified and characterized in various microorganisms, including bacteria like Sinorhizobium meliloti and fungi.[7][10] The liberated choline can then be further metabolized, often being converted to the potent osmoprotectant glycine betaine through a two-step oxidation process catalyzed by choline dehydrogenase (BetA) and betaine aldehyde dehydrogenase (BetB).[11][12]

Regulation of Choline Sulfate Metabolism

The genes involved in choline sulfate metabolism are tightly regulated to ensure an appropriate response to environmental cues such as the availability of choline sulfate and osmotic stress. In many bacteria, the genes for choline sulfate and choline metabolism, often designated as the bet genes, are organized in operons. The expression of these operons is frequently controlled by a repressor protein, typically BetI.[11][13] In the presence of choline, which acts as an inducer, BetI is released from the operator region, leading to the transcription of the bet genes.[11][12] In some bacteria, such as Ruegeria pomeroyi, a more complex regulatory mechanism involving two BetI homologs has been identified, allowing for a fine-tuned response to both choline and osmotic stress.[11][14]

Quantitative Data

The following tables summarize key quantitative data related to choline sulfate transport and enzymatic activity in different microorganisms.

Table 1: Kinetic Parameters of Choline-O-Sulfate Transporters

| Microorganism | Transporter | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Ki (µM) | Notes |

| Bacillus subtilis | OpuC | Choline-O-sulfate | 4 ± 1 | 54 ± 3 | - | Measured in cells grown in minimal medium with 0.4 M NaCl.[5] |

| Bacillus subtilis | OpuC | Glycine betaine | 2.8 | 89 | 4.5 | Choline-O-sulfate acts as a competitive inhibitor.[6] |

| Penicillium notatum | Permease | Choline-O-sulfate | 100 - 300 | 1000 - 6000 | - | Vmax is expressed as µmoles per g per min.[8] |

Table 2: Kinetic Parameters of Choline Sulfatase

| Microorganism | Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/KM (s-1M-1) | Optimal pH |

| Sinorhizobium meliloti | SmCS (BetC) | Choline-O-sulfate | 0.50 | 2.4 | 4.8 x 103 | 7.6 |

| Sinorhizobium meliloti | SmCS (BetC) | 4-nitrophenyl sulfate | - | - | 12 | - |

| Sinorhizobium meliloti (unmodified) | SmCS (BetC) | Choline-O-sulfate | 11.1 | 0.27 | - | - |

Table 3: Gene Expression in Response to Choline Sulfate

| Microorganism | Gene(s) | Inducer (Concentration) | Fold Upregulation |

| Ruegeria pomeroyi | betT, betA | Choline-O-sulfate (2 mM) | 35- to 85-fold |

| Ruegeria pomeroyi | betI1, betC | Choline-O-sulfate (2 mM) | < 6-fold |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biological significance of choline sulfate in microbial physiology.

Choline-O-Sulfate Transport Assay

This protocol describes a method for measuring the uptake of radiolabeled choline-O-sulfate by bacterial cells.

Materials:

-

Bacterial culture grown to mid-exponential phase.

-

Minimal medium (e.g., SMM for B. subtilis) with and without osmoticum (e.g., NaCl).

-

[14C]-labeled choline-O-sulfate.

-

Unlabeled choline-O-sulfate.

-

Washing buffer (e.g., minimal medium with the same osmolarity as the growth medium).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

-

Filtration apparatus with 0.45 µm pore-size filters.

Procedure:

-

Grow bacterial cells in the desired minimal medium to the mid-exponential phase (OD600 of 0.5-0.8). For osmotically induced transport, supplement the medium with an appropriate concentration of NaCl (e.g., 0.4 M for B. subtilis).

-

Harvest the cells by centrifugation (e.g., 10,000 x g for 10 min at 4°C) and wash them twice with the same medium.

-

Resuspend the cells in the assay medium to a final protein concentration of approximately 0.1-0.2 mg/mL.

-

Pre-warm the cell suspension to the desired temperature (e.g., 37°C).

-

Initiate the transport assay by adding [14C]-choline-O-sulfate to the cell suspension at the desired final concentration. For kinetic analysis, use a range of substrate concentrations.

-

At specific time intervals (e.g., 0, 15, 30, 45, 60 seconds), take aliquots (e.g., 100 µL) of the cell suspension and immediately filter them through a 0.45 µm pore-size filter.

-

Wash the filters rapidly with two volumes (e.g., 2 mL) of ice-cold washing buffer to remove extracellular radioactivity.

-

Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Determine the protein concentration of the cell suspension using a standard method (e.g., Bradford assay).

-

Calculate the initial rate of transport in nmol/min/mg of protein. For kinetic analysis, plot the initial transport rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Choline Sulfatase Activity Assay

This protocol describes a colorimetric method for measuring the activity of choline sulfatase.

Materials:

-

Bacterial cell extract or purified enzyme.

-

Choline-O-sulfate solution.

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.6).

-

Choline oxidase.

-

Horseradish peroxidase (HRP).

-

A suitable chromogenic substrate for HRP (e.g., a colorimetric probe that reacts with H2O2).

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Prepare the bacterial cell extract by sonication or other cell lysis methods, followed by centrifugation to remove cell debris. If using a purified enzyme, dilute it in the reaction buffer.

-

Prepare a reaction mixture containing choline oxidase, HRP, and the chromogenic substrate in the reaction buffer.

-

In a 96-well microplate, add the cell extract or purified enzyme to the wells.

-

Initiate the reaction by adding the choline-O-sulfate solution to the wells. The final volume should be consistent across all wells.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 25°C or 37°C).

-

Monitor the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate over time using a microplate reader.

-

Prepare a standard curve using known concentrations of choline to quantify the amount of choline produced.

-

Calculate the enzyme activity in units (e.g., µmol of choline produced per minute) per mg of protein. For kinetic analysis, vary the concentration of choline-O-sulfate and measure the initial reaction rates to determine Km and kcat.

Gene Expression Analysis by qRT-PCR

This protocol describes the quantification of the expression of genes involved in choline sulfate metabolism using quantitative reverse transcription PCR (qRT-PCR).

Materials:

-

Bacterial cultures grown under different conditions (e.g., with and without choline sulfate).

-

RNA extraction kit.

-

DNase I.

-

Reverse transcriptase and corresponding buffer and dNTPs.

-

Gene-specific primers for the target genes (e.g., betC, betA, betT) and a reference gene (e.g., 16S rRNA).

-

SYBR Green or other fluorescent DNA-binding dye-based qPCR master mix.

-

qPCR instrument.

Procedure:

-

Grow bacterial cultures to the desired growth phase under control and experimental conditions (e.g., in the presence of 2 mM choline-O-sulfate).

-

Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize cDNA from the RNA template using a reverse transcriptase, random primers or gene-specific primers, and dNTPs.

-

Set up the qPCR reactions in a qPCR plate. Each reaction should contain the qPCR master mix, forward and reverse primers for the target or reference gene, and the cDNA template. Include no-template controls to check for contamination.

-

Perform the qPCR using a suitable thermal cycling program on a qPCR instrument. The program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the qPCR data using the instrument's software. Determine the cycle threshold (Ct) values for each gene in each sample.

-

Calculate the relative gene expression using a suitable method, such as the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.

Visualizations

The following diagrams illustrate the key pathways and regulatory circuits involved in choline sulfate metabolism in microorganisms.

Choline Sulfate Metabolic Pathway

Caption: Metabolic pathway of choline-O-sulfate in bacteria.

Regulation of the bet Operon by BetI

Caption: Regulation of the bet operon by the BetI repressor.

Experimental Workflow for Choline-O-Sulfate Transport Assay

Caption: Experimental workflow for a choline-O-sulfate transport assay.

Conclusion

Choline sulfate is a molecule of profound biological significance in the microbial world. Its roles as an osmoprotectant and a versatile nutrient source underscore its importance for microbial survival and adaptation. The elucidation of the transport systems, metabolic pathways, and regulatory networks governing choline sulfate utilization has provided valuable insights into microbial physiology. For researchers and scientists, a deeper understanding of these processes can pave the way for innovations in areas such as crop protection, through the use of osmoprotectant-producing bacteria, and in industrial biotechnology, by harnessing microbial metabolic capabilities. For drug development professionals, the enzymes and transporters involved in choline sulfate metabolism represent potential targets for the development of novel antimicrobial agents that could disrupt essential physiological functions in pathogenic microbes. Continued research in this field promises to uncover further complexities and applications of choline sulfate in the intricate web of microbial life.

References

- 1. Structural insights into choline-O-sulfatase reveal the molecular determinants for ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Presence of a gene encoding choline sulfatase in Sinorhizobium meliloti bet operon: choline-O-sulfate is metabolized into glycine betaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-Affinity Transport of Choline-O-Sulfate and Its Use as a Compatible Solute in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-affinity transport of choline-O-sulfate and its use as a compatible solute in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Presence of a gene encoding choline sulfatase in Sinorhizobium meliloti bet operon: Choline-O-sulfate is metabolized into glycine betaine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Specificity and Control of Choline–O-Sulfate Transport in Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Choline-sulfatase - Wikipedia [en.wikipedia.org]

- 10. Structural and Mechanistic Analysis of the Choline Sulfatase from Sinorhizobium melliloti: A Class I Sulfatase Specific for an Alkyl Sulfate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel regulatory mechanism of choline-O-sulfate and choline catabolism by two BetIs in Alphaproteobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

- 14. journals.asm.org [journals.asm.org]

Choline Sulfate: A Key Player in Plant Sulfur Storage and Stress Tolerance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur is an essential macronutrient for plant growth and development, playing a critical role in the synthesis of amino acids, proteins, and various secondary metabolites. Plants have evolved intricate mechanisms to acquire, assimilate, and store sulfur to ensure a continuous supply for their metabolic needs, especially under conditions of sulfur limitation. One such mechanism involves the synthesis and accumulation of choline (B1196258) sulfate (B86663), a zwitterionic sulfur-containing compound. This technical guide provides a comprehensive overview of the role of choline sulfate as a sulfur storage compound in plants, detailing its biosynthesis, transport, catabolism, and the signaling pathways that regulate its metabolism. The guide also includes detailed experimental protocols for the study of choline sulfate and summarizes available quantitative data on its accumulation in various plant species.

The Role of Choline Sulfate in Plant Physiology

Choline sulfate serves a dual function in plants, acting as both a sulfur storage compound and a compatible osmolyte.

-

Sulfur Storage: Under sulfur-deficient conditions, many plant species accumulate choline sulfate in their tissues. It can constitute a significant portion of the soluble organic sulfur pool, acting as a readily available reserve of sulfur that can be mobilized when external sulfur supplies are scarce. This storage function is crucial for maintaining metabolic activity and supporting growth during periods of sulfur limitation. Research has shown that in sulfur-deficient corn, barley, and sunflower plants, choline sulfate can account for up to one-third of the labeled metabolic products from radiosulfate uptake[1].

-

Osmotic Adjustment: In addition to its role in sulfur storage, choline sulfate functions as a compatible osmolyte, particularly in halophytic (salt-tolerant) plants. Under saline conditions, the accumulation of choline sulfate in the cytoplasm helps to maintain cellular turgor and protect cellular structures from the deleterious effects of high ion concentrations[2][3].

Biosynthesis of Choline Sulfate

The biosynthesis of choline sulfate is catalyzed by the enzyme choline sulfotransferase (EC 2.8.2.6). This enzyme facilitates the transfer of a sulfonate group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS) , to choline.

The reaction is as follows:

Choline + PAPS → Choline Sulfate + 3'-phosphoadenosine-5'-phosphate (PAP)

Choline sulfotransferase activity is notably induced by environmental stressors such as salinity and osmotic stress. For instance, in the halophytic genus Limonium, choline sulfotransferase activity in roots and leaves increases significantly upon salinization[2].

Kinetic Properties of Choline Sulfotransferase

Studies on choline sulfotransferase from Limonium perezii have revealed the following kinetic properties[2]:

| Parameter | Value |

| pH Optimum | 9.0 |

| Apparent Km for Choline | 25 µM |

| Apparent Km for PAPS | 5.5 µM |

Transport of Choline Sulfate

The movement of choline sulfate within the plant is a critical aspect of its function as a sulfur store. Evidence suggests the existence of active transport mechanisms for choline sulfate. Studies on barley roots have demonstrated the active uptake of choline sulfate from the external medium, indicating the involvement of specific transporter proteins in its cellular accumulation. While specific transporters for choline sulfate have not yet been fully characterized in plants, the general mechanisms of sulfate transport are well-understood and involve families of sulfate transporter (SULTR) proteins[4].

Catabolism of Choline Sulfate

The mobilization of stored sulfur from choline sulfate requires its enzymatic breakdown. This is carried out by the enzyme choline sulfatase (EC 3.1.6.6), which hydrolyzes choline sulfate back into choline and inorganic sulfate.

The reaction is as follows:

Choline Sulfate + H2O → Choline + Sulfate

The released sulfate can then be assimilated into cysteine and other essential sulfur-containing compounds. The activity of choline sulfatase is regulated by the sulfur status of the plant, with increased activity observed under sulfur-deficient conditions, particularly in fungi. While the choline sulfatase enzyme is well-characterized in microorganisms, further research is needed to fully elucidate its properties and regulation in plants[5][6].

Signaling Pathways Regulating Choline Sulfate Metabolism

The accumulation of choline sulfate is tightly regulated by the plant's sulfur nutritional status and by environmental stress signals. While a specific signaling pathway dedicated solely to choline sulfate has not been fully elucidated, its regulation is integrated into the broader network of sulfur deficiency and stress response pathways.

Under sulfur deficiency, a complex signaling cascade is initiated, leading to the upregulation of genes involved in sulfate uptake and assimilation. Key signaling molecules in this response include O-acetylserine (OAS), which accumulates when sulfide (B99878) is limiting for cysteine synthesis[7]. The transcription factor SLIM1 (SULFUR LIMITATION 1) has been identified as a central regulator of the sulfur starvation response in Arabidopsis, controlling the expression of numerous genes, including those for sulfate transporters[8]. It is plausible that the expression of choline sulfotransferase is also under the control of such regulatory networks to coordinate sulfur storage with its availability.

Hormonal signaling also plays a role in the response to sulfur deficiency. Phytohormones such as auxins, cytokinins, and ethylene (B1197577) have been shown to interact with sulfur signaling pathways, influencing root architecture and nutrient uptake[9].

Quantitative Data on Choline Sulfate Accumulation

While the qualitative role of choline sulfate as a sulfur store and osmolyte is well-established, comprehensive quantitative data across a wide range of plant species and stress conditions remains an area of active research. The following table summarizes available data on choline sulfotransferase activity, a proxy for choline sulfate synthesis, under different conditions.

| Plant Species | Tissue | Condition | Fold Increase in Choline Sulfotransferase Activity | Reference |

| Limonium perezii | Roots and Leaves | Salinization (40% artificial sea water) | At least 4-fold | [2][3] |

| Limonium perezii | Cell Culture | Salt Shock (20% artificial sea water) | Induced | [2][3] |

| Limonium perezii | Cell Culture | Osmotic Shock (19% PEG 6000) | Induced | [2][3] |

Experimental Protocols

Extraction and Quantification of Choline Sulfate by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of choline sulfate from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A. Extraction

-

Harvest and immediately freeze plant tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

To approximately 100 mg of powdered tissue, add 1 mL of an ice-cold extraction solvent (e.g., 80% methanol).

-

Vortex the mixture vigorously for 1 minute.

-

Sonicate the sample in an ice bath for 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

B. LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for retaining the polar choline sulfate molecule.

-

Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) is typically used.

-

Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Monitor the specific precursor-to-product ion transition for choline sulfate.

-

Quantification: Use a stable isotope-labeled internal standard of choline sulfate for accurate quantification and prepare a calibration curve with authentic choline sulfate standards[10][11][12][13].

Assay for Choline Sulfotransferase Activity (Radiometric Method)

This protocol is adapted from the method described for Limonium species and measures the incorporation of radiolabeled choline into choline sulfate[2].

A. Enzyme Extraction

-

Homogenize fresh or frozen plant tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM 2-mercaptoethanol (B42355) and 1 mM EDTA).

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Use the resulting supernatant as the crude enzyme extract.

B. Assay Mixture (Final Volume: 100 µL)

-

100 mM Tris-HCl, pH 9.0

-

10 mM MgCl2

-

1 mM Dithiothreitol (DTT)

-

0.5 mM PAPS

-

50 µM [14C]Choline (specific activity ~50 mCi/mmol)

-

Enzyme extract (adjust protein concentration for linearity)

C. Procedure

-

Initiate the reaction by adding the enzyme extract to the pre-warmed (30°C) assay mixture.

-

Incubate for 30 minutes at 30°C.

-

Stop the reaction by adding 50 µL of 1 M HCl.

-

Apply the reaction mixture to a small Dowex 50-H+ cation exchange column to separate the positively charged [14C]choline from the zwitterionic [14C]choline sulfate.

-

Elute the [14C]choline sulfate with water.

-

Quantify the radioactivity in the eluate using liquid scintillation counting.

-

Calculate the enzyme activity based on the amount of [14C]choline sulfate formed per unit time per milligram of protein.

Diagrams

Metabolic Pathway of Choline Sulfate

Caption: Biosynthesis and catabolism of choline sulfate in plants.

Experimental Workflow for Choline Sulfate Quantification

Caption: Workflow for the quantification of choline sulfate in plant tissues.

Signaling in Response to Sulfur Deficiency

Caption: A simplified model of the signaling cascade in response to sulfur deficiency.

Conclusion

Choline sulfate plays a multifaceted role in plant metabolism, acting as a vital sulfur reserve and a protective osmolyte. Its synthesis and degradation are tightly regulated in response to the plant's nutritional status and environmental cues. Understanding the intricacies of choline sulfate metabolism holds significant potential for developing strategies to enhance crop resilience to sulfur-deficient soils and saline environments. Further research is warranted to identify the specific transporters and regulatory factors that govern choline sulfate dynamics in plants, which could pave the way for targeted genetic engineering approaches to improve crop performance and nutritional quality.

References

- 1. Choline Sulfate in Higher Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Choline-O-Sulfate Biosynthesis in Plants (Identification and Partial Characterization of a Salinity-Inducible Choline Sulfotransferase from Species of Limonium (Plumbaginaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Choline-O-Sulfate Biosynthesis in Plants (Identification and Partial Characterization of a Salinity-Inducible Choline Sulfotransferase from Species of Limonium (Plumbaginaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfur Homeostasis in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The multi-protein family of sulfotransferases in plants: composition, occurrence, substrate specificity, and functions [frontiersin.org]

- 6. Structural and Mechanistic Analysis of the Choline Sulfatase from Sinorhizobium melliloti: A Class I Sulfatase Specific for an Alkyl Sulfate Ester – Hyvönen Group @ Biochemistry, Cambridge [hyvonen.bioc.cam.ac.uk]

- 7. Sulfur signaling and starvation response in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How plants work with sulfur | RIKEN [riken.jp]

- 9. Sulfate Availability and Hormonal Signaling in the Coordination of Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LC–MS/MS Analysis of Choline Compounds in Japanese-Cultivated Vegetables and Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Enigmatic Presence of Choline Sulfate in Marine Invertebrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline (B1196258) sulfate (B86663), a quaternary ammonium (B1175870) compound and an ester of choline, is a known osmolyte and metabolite in various organisms. However, its specific distribution, concentration, and physiological roles within the vast and diverse phyla of marine invertebrates remain largely uncharted territory. This technical guide synthesizes the current, albeit limited, knowledge on the natural occurrence of choline sulfate in marine invertebrates. It addresses the significant gap in quantitative data and provides comprehensive, adaptable experimental protocols for the extraction, identification, and quantification of this compound. Furthermore, this guide outlines potential biosynthetic and metabolic pathways and discusses hypothetical signaling roles, offering a foundational framework for future research in this nascent field. The information presented herein is intended to empower researchers to explore the untapped potential of choline sulfate in marine invertebrate physiology and its prospective applications in drug development.

Introduction: The Unexplored Significance of Choline Sulfate

Marine invertebrates have evolved a complex array of organic osmolytes to cope with the fluctuating salinity of their environment. While free amino acids and compounds like glycine (B1666218) betaine (B1666868) have been extensively studied, methylamines and methylsulfonium compounds, including choline sulfate, have been largely overlooked. Choline sulfate's zwitterionic nature at physiological pH suggests its potential as a "compatible osmolyte," a solute that can accumulate to high concentrations to balance osmotic pressure without significantly perturbing cellular functions.

Beyond its role in osmoregulation, the involvement of choline and sulfur in critical biological processes hints at a more complex function for choline sulfate. Choline is a precursor for the neurotransmitter acetylcholine (B1216132) and a key component of cell membranes.[1] Sulfur-containing compounds are also known to be involved in a variety of signaling pathways in marine organisms. This guide aims to provide the necessary tools and theoretical framework to investigate the multifaceted roles of choline sulfate in the biology of marine invertebrates.

Quantitative Data on Choline Sulfate Occurrence

A comprehensive review of existing literature reveals a significant paucity of quantitative data on choline sulfate concentrations in marine invertebrates. While numerous studies have cataloged other osmolytes, choline sulfate is rarely included in these analyses. This represents a critical knowledge gap and a promising area for future research.

To facilitate and standardize future data collection, the following table structure is proposed for reporting choline sulfate concentrations. Researchers are encouraged to utilize the experimental protocols detailed in Section 3 to populate this and similar databases.

Table 1: Proposed Structure for Reporting Choline Sulfate Concentrations in Marine Invertebrates

| Phylum | Class | Species | Tissue/Fluid | Salinity (ppt) | Concentration (µmol/g wet weight) | Concentration (µmol/g dry weight) | Analytical Method | Reference |

| e.g., Mollusca | e.g., Bivalvia | e.g., Mytilus edulis | e.g., Gill | e.g., 35 | e.g., (Value) | e.g., (Value) | e.g., HILIC-LC-MS/MS | e.g., (Citation) |

| e.g., Arthropoda | e.g., Malacostraca | e.g., Carcinus maenas | e.g., Hemolymph | e.g., 32 | e.g., (Value) | e.g., N/A | e.g., ¹H-NMR | e.g., (Citation) |